N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
The compound “N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring which is a five-membered ring with two nitrogen atoms and one sulfur atom. It also contains a chlorobenzyl group, which is a benzene ring with a chlorine atom and a methyl group attached. The cyclohexanecarboxamide group is a six-membered ring with a carboxamide group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiadiazole ring, the chlorobenzyl group, and the carboxamide group would all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the structure of the compound and its functional groups .Scientific Research Applications
Antifungal and Antibacterial Applications
This compound has been studied for its potential use in antifungal and antibacterial treatments. The presence of the 1,3,4-thiadiazole moiety is known to contribute to these properties. Research indicates that derivatives of this compound can be effective against a variety of fungal and bacterial strains, making it a candidate for further drug development .
Antiviral Activity
The compound’s derivatives have shown promise in antiviral applications , particularly against the tobacco mosaic virus. This suggests potential for agricultural use in protecting crops from viral pathogens .
Carbonic Anhydrase Inhibition
Due to the sulfonamide group present in the compound, it has been explored for its ability to inhibit carbonic anhydrase. This enzyme is involved in various physiological processes, and inhibitors can be used to treat conditions like glaucoma .
Corrosion Inhibition
In the industrial sector, derivatives of this compound have been investigated for their effectiveness in corrosion inhibition . They could potentially be used to protect metals from corrosion, particularly in acidic environments, which is valuable for extending the lifespan of metal components and reducing maintenance costs.
Drug Discovery and Development
The compound’s structure, featuring a 1,3,4-thiadiazole ring, is of interest in the field of drug discovery. Such heterocycles are key components in the development of new pharmaceuticals due to their diverse biological activities .
Agricultural Bioengineering
In the context of agricultural bioengineering , the compound’s derivatives have been evaluated for their potential as green pesticides. This aligns with the global push towards sustainable agricultural practices and the need for eco-friendly pest control solutions .
Photodynamic Therapy
There is potential for the compound’s derivatives to be used in photodynamic therapy , particularly for treating acne vulgaris. This therapeutic approach involves the use of light-sensitive compounds to target and destroy harmful cells .
Plant Growth Regulation
Lastly, the compound’s structure is similar to that of natural plant hormones, which suggests it could be used to influence plant growth and development. This application could be particularly useful in agriculture to enhance crop yields and quality .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSZTIYEWJBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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